3-(3-Fluorophenyl)oxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Fluorophenyl)oxetane is a chemical compound characterized by a four-membered oxetane ring substituted with a 3-fluorophenyl group. Oxetanes, including this compound, are known for their unique structural properties, which make them valuable in various fields such as medicinal chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluorophenyl)oxetane typically involves the cyclization of appropriate precursors. One common method is the intramolecular etherification of epoxides, where the epoxide ring is opened and closed to form the oxetane ring . Another approach involves the Paternò–Büchi reaction, a [2+2] cycloaddition of carbonyl compounds with alkenes under UV light .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance efficiency and yield. The use of photocatalysts and specific reaction conditions, such as blue LED light irradiation, can further improve the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(3-Fluorophenyl)oxetane undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form corresponding diols.
Reduction: Reduction reactions can lead to the opening of the oxetane ring, forming alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like nitric acid in dichloromethane can be used for oxidation reactions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens and Lewis acids.
Major Products:
Oxidation: Formation of 2-substituted propane-1,3-diol dinitrates.
Reduction: Formation of corresponding alcohols.
Substitution: Various substituted fluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3-Fluorophenyl)oxetane has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(3-Fluorophenyl)oxetane involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity for certain targets .
Vergleich Mit ähnlichen Verbindungen
- 3-Phenyloxetane
- 3-(4-Nitrophenyl)oxetane
- 3,3-Pentamethyleneoxetane
Comparison: 3-(3-Fluorophenyl)oxetane is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to other oxetane derivatives. The fluorophenyl group also improves the compound’s stability and bioavailability, making it a valuable scaffold in medicinal chemistry .
Eigenschaften
Molekularformel |
C9H9FO |
---|---|
Molekulargewicht |
152.16 g/mol |
IUPAC-Name |
3-(3-fluorophenyl)oxetane |
InChI |
InChI=1S/C9H9FO/c10-9-3-1-2-7(4-9)8-5-11-6-8/h1-4,8H,5-6H2 |
InChI-Schlüssel |
KPQQEGCWNZKQEX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)C2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.